molecular formula C11H17NO2 B1443494 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol CAS No. 1250703-78-6

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Cat. No.: B1443494
CAS No.: 1250703-78-6
M. Wt: 195.26 g/mol
InChI Key: UVRAVNSREMMFJN-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-7-12-10(5-4-6-13)9(2)11(8)14-3/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRAVNSREMMFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on the pharmacology of methoxy-dimethylpyridine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediates to H+/K+ ATPase Inhibition Mechanisms

Executive Summary & Chemical Space

The term "methoxy-dimethylpyridine alcohols" primarily refers to 4-methoxy-3,5-dimethyl-2-pyridinemethanol (CAS: 86604-78-6).[1][2][3][4] While often categorized merely as a synthetic intermediate, this structural motif functions as the pharmacokinetic engine for the entire class of Proton Pump Inhibitors (PPIs), including Omeprazole, Esomeprazole, and Lansoprazole.

This guide reviews the pharmacology of this specific moiety, moving beyond its role as a raw material to explore how its physicochemical properties—specifically its pKa and lipophilicity—dictate the selectivity, accumulation, and activation of gastric acid suppressors.

Key Compound Profile:

  • IUPAC Name: (4-methoxy-3,5-dimethylpyridin-2-yl)methanol[1][3]

  • Molecular Weight: 167.21 g/mol [2][4]

  • Key Pharmacological Role: Precursor to the acid-labile sulfenamide "warhead" that covalently binds H+/K+ ATPase.[5][6]

  • Regulatory Status: Key Starting Material (KSM) for API synthesis; severe irritant (Skin/Eye/Respiratory).

Molecular Mechanism: The "Ion Trap" Pharmacology

The pharmacological brilliance of the methoxy-dimethylpyridine alcohol moiety lies in its basicity. The pyridine nitrogen possesses a pKa of approximately 4.0 .[5][7] This specific value is the critical determinant for the drug's organ selectivity.

2.1 The Selectivity Cascade
  • Systemic Circulation (pH 7.4): At physiological pH, the pyridine nitrogen remains largely unprotonated (neutral). This allows the lipophilic molecule to cross cell membranes and diffuse into the parietal cells of the stomach.

  • Parietal Cell Cytosol (pH ~7.1): The molecule remains neutral and diffuses through.

  • Secretory Canaliculus (pH < 1.0): Upon entering the highly acidic environment of the secretory canaliculus, the pyridine nitrogen is instantly protonated.

  • The Ion Trap: The protonated form is cationic and hydrophilic; it cannot cross the membrane back into the cytosol. The drug concentrates up to 1,000-fold at the site of action.

2.2 Mechanism of Activation (The Sulfenamide Rearrangement)

Once trapped, the acid catalyzes a structural rearrangement. The pyridine alcohol (now part of the larger sulfoxide structure in PPIs) attacks the benzimidazole ring, expelling water and forming a cyclic sulfenamide. This highly reactive species forms a disulfide bond with Cysteine 813 (or 892) on the alpha-subunit of the H+/K+ ATPase, irreversibly shutting down acid production.[8]

IonTrapMechanism Blood Systemic Blood (pH 7.4) Parietal Parietal Cell Cytosol (pH 7.1) Blood->Parietal Passive Diffusion (Lipophilic/Neutral) Canaliculus Secretory Canaliculus (pH < 1.0) Parietal->Canaliculus Diffusion Trap ION TRAP (Protonation) Canaliculus->Trap Immediate H+ Uptake (pKa ~4.0) Trap->Parietal Impermeable (Blocked) Active Reactive Sulfenamide (Covalent Binding) Trap->Active Acid-Catalyzed Rearrangement Enzyme H+/K+ ATPase (Inhibited) Active->Enzyme Disulfide Bond Formation

Figure 1: The "Ion Trap" mechanism driven by the pKa of the methoxy-dimethylpyridine moiety, ensuring selective accumulation in the gastric canaliculus.

Pharmacokinetics & Metabolism[9]

The metabolic fate of the methoxy-dimethylpyridine alcohol scaffold is dominated by hepatic cytochrome P450 enzymes.

  • CYP2C19 (Primary Pathway): Hydroxylates the methyl groups on the pyridine ring. Genetic polymorphisms in CYP2C19 (Poor Metabolizers vs. Rapid Metabolizers) significantly affect the plasma exposure (AUC) of drugs containing this moiety.

  • CYP3A4 (Secondary Pathway): Responsible for sulfoxidation (in the final drug form) but also interacts with the pyridine ring substituents.

Table 1: Metabolic Vulnerabilities of the Scaffold

Structural SiteMetabolic TransformationEnzymeConsequence
5-Methyl Group Hydroxylation (-CH3 → -CH2OH)CYP2C19Formation of inactive hydroxy-metabolites; rapid renal clearance.
4-Methoxy Group O-Demethylation (-OCH3 → -OH)CYP2C19Minor pathway; leads to phenolic derivatives.
Pyridine Nitrogen N-OxidationCYP3A4Can alter pKa and reduce acid accumulation efficiency.
Technical Guide: Experimental Protocols

This section details protocols for validating the quality and reactivity of 4-methoxy-3,5-dimethyl-2-pyridinemethanol and its derivatives.

Protocol A: HPLC Purity & Identification

Use this protocol to verify the integrity of the starting material before synthesis or biological assay.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Pyridine absorption maximum).

  • Retention Time: Expect elution around 3.5–4.5 min depending on column dead volume.

  • Pass Criteria: Purity > 98.0% by area; no single impurity > 0.5%.

Protocol B: Acid Stability & Activation Kinetics (In Vitro)

This assay simulates the parietal cell environment to determine how quickly the moiety activates.

  • Preparation: Dissolve the pyridine derivative (or its sulfoxide prodrug) in methanol to create a 10 mM stock.

  • Acidic Incubation: Dilute stock 1:100 into simulated gastric fluid (0.1 N HCl, pH 1.0) at 37°C.

  • Neutral Control: Dilute stock 1:100 into Phosphate Buffered Saline (pH 7.4).

  • Sampling: Aliquot 100 µL every 2 minutes for 20 minutes.

  • Quenching: Immediately neutralize acid samples with 100 µL of 0.5 M NaOH containing excess cysteine or glutathione (to trap the reactive sulfenamide).

  • Analysis: Analyze via HPLC (Protocol A).

  • Interpretation:

    • Rapid disappearance at pH 1.0 indicates effective activation.

    • Stability at pH 7.4 confirms chemical stability in the blood.

ExperimentalWorkflow cluster_Acid Simulated Canaliculus (pH 1.0) cluster_Neutral Systemic Control (pH 7.4) Start Start: 10mM Stock (Pyridine Alcohol/Deriv) Split Split Samples Start->Split AcidInc Incubate 0.1N HCl 37°C Split->AcidInc NeutInc Incubate PBS 37°C Split->NeutInc Rearrange Formation of Reactive Species AcidInc->Rearrange t = 0-20 min Quench Quench with NaOH + Cysteine (Traps Active Species) Rearrange->Quench Stable Compound Remains Intact NeutInc->Stable HPLC HPLC-UV/MS Analysis Stable->HPLC Quench->HPLC

Figure 2: Workflow for determining the acid-lability and activation kinetics of pyridine-based inhibitors.

Safety & Handling (Material Science)[3][10][11]

While the final drugs are safe, the 4-methoxy-3,5-dimethyl-2-pyridinemethanol intermediate poses specific occupational hazards.

  • GHS Classification:

    • H315: Causes skin irritation.[3][9]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation (STOT SE 3).[2][3][9]

  • Handling Protocol:

    • Must be handled in a chemical fume hood.

    • Nitrile gloves (0.11 mm thickness) provide adequate splash protection.

    • Avoid contact with strong oxidizing agents (reacts vigorously).

References
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528-534. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Link

  • Lindberg, P., et al. (1990). Omeprazole: The first proton pump inhibitor.[8][10] Medicinal Research Reviews, 10(1), 1-54. Link

  • Roche, V. F. (2006). The chemically elegant proton pump inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. Link

  • Sigma-Aldrich (2025). Safety Data Sheet: 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. Link

Sources

Crystal structure analysis of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for drug development scientists and crystallographers. It treats 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol as a critical structural analog to the Proton Pump Inhibitor (PPI) pharmacophore (specifically related to Omeprazole and Rabeprazole intermediates), focusing on the methodology of its solid-state analysis.

A Technical Guide to 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Executive Summary: The Structural Imperative

In the development of benzimidazole-based Proton Pump Inhibitors (PPIs), the pyridine moiety is the "anchor" of the pharmacophore. While the 2-hydroxymethyl derivative is the standard precursor for Omeprazole, the 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol analog represents a critical class of chain-extended homologs.

Analyzing this structure is not merely an academic exercise; it provides vital data on:

  • Conformational Flexibility: How a 3-carbon linker alters the steric landscape compared to the rigid 1-carbon linker in Omeprazole.

  • Impurity Identification: Characterizing potential chain-extended byproducts in industrial synthesis.

  • Hydrogen Bond Donicity: Evaluating the competition between intramolecular

    
     bonding and intermolecular packing forces.
    

This guide details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule, moving from crystal growth to Hirshfeld surface mapping.

Experimental Workflow: From Solution to Structure

The following diagram outlines the critical path for solving this specific structure, emphasizing the checkpoints for quality control (QC).

G Start Crude Material (>95% HPLC Purity) Solubility Solubility Profiling (Polar/Non-polar Screen) Start->Solubility Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solubility->Growth Select Solvent System Screening Microscopy Screening (Polarized Light) Growth->Screening Screening->Growth Amorphous/Twinning (Retry) XRD Data Collection (Mo/Cu Source, 100 K) Screening->XRD Single Crystal Found Solve Structure Solution (Direct Methods/Dual Space) XRD->Solve Refine Refinement & Validation (SHELXL, CheckCIF) Solve->Refine

Figure 1: Critical path for the structural elucidation of pyridine-alcohol derivatives.

Crystallization Protocol

The target molecule possesses a lipophilic core (trimethyl-methoxy-pyridine) and a hydrophilic tail (propanol). This amphiphilic nature makes standard single-solvent crystallization difficult.

Recommended Methodology: Vapor Diffusion

We utilize a binary solvent system to balance the solubility differential.

ParameterSpecificationRationale
Inner Solvent Ethyl Acetate (EtOAc)Solubilizes the pyridine core; moderate polarity.
Outer Solvent Pentane or HexaneAnti-solvent; slowly diffuses to lower solubility.
Concentration 15 mg/mLSufficient supersaturation without rapid precipitation.
Temperature 4°C (Refrigerated)Reduces kinetic energy, promoting ordered lattice formation over amorphous aggregation.

Protocol:

  • Dissolve 15 mg of the analyte in 1.0 mL of EtOAc in a small vial (inner).

  • Place the small vial inside a larger jar containing 5 mL of Pentane (outer).

  • Cap the large jar tightly.

  • Allow to stand undisturbed for 3-7 days.

  • Validation: Inspect under polarized light. True crystals will extinguish (blink dark) when rotated; amorphous solids will not.

Data Collection & Reduction Strategy

Once a suitable crystal (


 mm) is mounted, the collection strategy must account for the flexible propyl chain.
  • Temperature Control (Critical): Data must be collected at 100 K (using a Cryostream).

    • Reasoning: The propan-1-ol chain has high thermal motion parameters at room temperature. Cooling freezes these rotamers, allowing for precise resolution of the carbon positions and the hydroxyl hydrogen.

  • Resolution: Aim for

    
     Å resolution (
    
    
    
    for Mo radiation).
  • Redundancy:

    
    . High redundancy is required to accurately model the electron density of the methoxy group, which often exhibits rotational disorder.
    
Structural Analysis: The Core Logic

Upon solving the phase problem (typically using SHELXT or OLEX2), the analysis focuses on three specific structural features.

A. Conformational Analysis (The "Scorpion" Tail)

The 3-carbon chain can adopt two primary conformations:

  • Extended (Linear): Maximizes intermolecular contact.

  • Folded (Chelated): The terminal -OH curls back to hydrogen bond with the pyridine Nitrogen.

Measurement Protocol: Calculate the torsion angle


 (

).
  • If

    
    : Extended conformation.
    
  • If

    
     (Gauche): Folded conformation.
    
B. Hydrogen Bonding Network (Graph Set Analysis)

The competition between the Pyridine Nitrogen (Acceptor) and the Hydroxyl Group (Donor/Acceptor) dictates the lattice energy.

  • Scenario A (Intramolecular): Formation of a 7-membered ring (

    
     motif). This creates a discrete, non-polar unit that packs via Van der Waals forces.
    
  • Scenario B (Intermolecular): Formation of infinite chains (

    
     motif) or Centrosymmetric Dimers (
    
    
    
    ).

Logic Flow for H-Bond Assignment:

HBond Q1 Is H(hydroxyl) close to N(pyridine)? (< 2.2 Å) Q2 Is interaction within same molecule? Q1->Q2 Yes Result2 Intermolecular Chain Motif: C(6) or C(8) (Polymeric) Q1->Result2 No (H...O interaction) Result1 Intramolecular H-Bond Motif: S(7) (Folded Conformation) Q2->Result1 Yes Result3 Centrosymmetric Dimer Motif: R2,2(10) (Head-to-Head) Q2->Result3 No (Symmetry related)

Figure 2: Decision logic for classifying Hydrogen Bonding patterns in pyridine-alcohols.

C. Hirshfeld Surface Analysis

To quantify the "drug-like" interactions, we generate Hirshfeld surfaces (using CrystalExplorer).

  • Generate

    
     Surface:  Map contacts shorter than Van der Waals radii (shown in red).
    
  • Fingerprint Plot:

    • Spikes at bottom left: Represent

      
       interactions (the "anchor" points).
      
    • Diffuse central region: Represents

      
       (hydrophobic packing of the methyl/methoxy groups).
      
    • Quantitative Metric: For this molecule, we expect dispersive (

      
      ) interactions to contribute >60% of the total surface area, confirming its lipophilic nature despite the alcohol tail.
      
Quantitative Data Reporting

When reporting the structure in a technical dossier, summarize the geometry in the following standard format:

Geometric ParameterAtoms InvolvedTypical Value (Expected)Significance
Bond Length

1.35 - 1.37 ÅIndicates conjugation of methoxy lone pair with ring.
Bond Angle

(Pyridine)
116° - 118°Deviation from 120° indicates ring strain or substituent effects.
Torsion Angle

0° - 15° (Coplanar)Coplanarity maximizes resonance; twist indicates steric clash.
H-Bond Distance

2.75 - 2.85 Å (

)
Strength of the primary interaction.
References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

    • Context: The authoritative repository for valid
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

    • Context: The standard method for quantifying intermolecular interactions described in Section 5C.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The core algorithm used for the refinement steps in the workflow.
  • Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition. Link

    • Context: The nomenclature system used for classifying the H-bond motifs (S(7), R2,2(10)).

Sources

Methodological & Application

Reagents and catalysts for the preparation of pyridine-based propanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine-propanol motifs (e.g., 3-(pyridin-3-yl)propan-1-ol) are critical pharmacophores in the synthesis of H1-antihistamines (e.g., Triprolidine), antidepressants (Zimelidine analogs), and nicotinic acetylcholine receptor ligands. Their synthesis presents a unique chemoselective challenge: functionalizing the side chain without reducing the electron-deficient pyridine ring. This Application Note details two validated synthetic pathways: the scalable Heck-Reduction Sequence and the convergent Direct Metallation-Oxetane Opening , providing protocols, catalyst selection guides, and troubleshooting parameters for industrial and academic researchers.

Introduction & Strategic Analysis

The synthesis of pyridine-propanols requires navigating the "Pyridine Paradox": the ring is electron-deficient (resistant to electrophilic aromatic substitution) but the nitrogen lone pair is Lewis basic (poisoning transition metal catalysts).

Two primary strategies dominate the field:

  • Linear Homologation (Heck-Reduction): Ideal for large-scale manufacturing. It builds the carbon chain via palladium catalysis and adjusts oxidation states sequentially.

  • Convergent Alkylation (Metallation): Ideal for rapid analog generation. It utilizes organolithium reagents to couple the pyridine core directly with a C3-synthon (oxetane).[1][2]

Method A: The Heck-Reduction Sequence (Linear Homologation)

This route is the industrial workhorse due to the availability of starting materials (bromopyridines and acrylates). It proceeds in three distinct stages: Vinyl coupling, Olefin saturation, and Ester reduction.

Catalyst & Reagent Selection
StepTransformationRecommended Reagents/CatalystsMechanistic Rationale
1 Heck Coupling Cat: Pd(OAc)₂ (1-5 mol%) + PPh₃Base: Et₃N or K₂CO₃Solvent: DMF or CH₃CNPhosphine ligands stabilize Pd(0) against aggregation. The base regenerates the active Pd(0) species from the Pd(II)-hydride intermediate.
2 Olefin Hydrogenation Cat: 10% Pd/CGas: H₂ (1 atm)Solvent: MeOH or EtOHSelectivity Critical: Pd/C at low pressure reduces the exocyclic alkene without touching the pyridine ring. Avoid PtO₂ (Adam's Catalyst) in acidic media, as it will reduce the pyridine ring to piperidine [1].
3 Ester Reduction Reagent: LiAlH₄ (2.5 eq)Solvent: THF (Anhydrous)LiAlH₄ is necessary to reduce the ester to the primary alcohol. NaBH₄ is generally too mild for esters without additives.
Workflow Visualization

HeckReduction Start 3-Bromopyridine Step1 Heck Coupling (Pd(OAc)2, Ethyl Acrylate) Start->Step1 Inter1 Pyridine Acrylate (Unsaturated Ester) Step1->Inter1 C-C Bond Formation Step2 Sel. Hydrogenation (Pd/C, H2, 1 atm) Inter1->Step2 Inter2 Pyridine Propionate (Saturated Ester) Step2->Inter2 C=C Reduction Step3 Hydride Reduction (LiAlH4, THF) Inter2->Step3 End 3-(3-Pyridyl)propan-1-ol Step3->End C=O Reduction

Figure 1: The linear homologation pathway.[3] Note the distinct separation of olefin reduction and carbonyl reduction to ensure chemoselectivity.

Method B: Direct Metallation & Oxetane Opening

For researchers requiring fewer steps or introducing isotopic labels, the direct opening of oxetane (trimethylene oxide) by lithiated pyridine is superior. This method relies on Halogen-Lithium Exchange .

The Role of Lewis Acids

While 3-lithiopyridine is a strong nucleophile, oxetane is a relatively stable ether. The reaction often requires:

  • Superbases: n-BuLi used at cryogenic temperatures (-78°C) to generate the lithiated species.

  • Lewis Acid Activation: BF₃·OEt₂ is often added after lithiation to activate the oxetane ring for opening, though 3-lithiopyridine is often nucleophilic enough to open oxetane in THF without additives if warmed slowly [2].

Decision Matrix: Selectivity

Selectivity Decision Target Molecule Needs Cond1 Is the Pyridine Halogenated? Decision->Cond1 Cond2 Are there base-sensitive groups? Decision->Cond2 RouteA Route A: Heck-Reduction (Industrial/Scalable) RouteB Route B: Lithiation-Oxetane (Convergent/Lab Scale) Cond1->RouteA Yes (Br/I) -> Pd-Coupling Cond1->RouteB Yes (Br/I) -> Li-Exchange Cond2->RouteA Yes (Avoid n-BuLi) Cond2->RouteB No (Can tolerate -78°C)

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: Synthesis via Heck-Reduction Sequence[5]

Target: 3-(3-pyridyl)propan-1-ol from 3-bromopyridine.

Step 1: Heck Coupling

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Charge flask with 3-bromopyridine (20 mmol), ethyl acrylate (25 mmol), Pd(OAc)₂ (0.4 mmol, 2 mol%), PPh₃ (1.2 mmol, 6 mol%), and triethylamine (40 mmol) in anhydrous DMF (40 mL).

  • Reaction: Heat to 100°C under N₂ atmosphere for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield ethyl 3-(pyridin-3-yl)acrylate .

Step 2: Selective Hydrogenation

  • Setup: Dissolve the acrylate ester (15 mmol) in MeOH (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Purge with H₂ balloon (1 atm). Stir vigorously at RT for 4-6 hours.

    • Self-Validation Check: Monitor H-NMR.[4][5] Disappearance of vinyl protons (δ 6.5-7.5 ppm, doublets) confirms reaction. Retention of aromatic signals confirms ring integrity.

  • Workup: Filter through Celite® to remove Pd/C. Concentrate to yield ethyl 3-(pyridin-3-yl)propionate .

Step 3: Reduction to Alcohol

  • Setup: Flame-dry a flask under Argon. Add LiAlH₄ (15 mmol) to anhydrous THF (30 mL) at 0°C.

  • Addition: Dropwise add the propionate ester (10 mmol) in THF (10 mL) over 20 mins.

  • Quench: After 1 hour at 0°C, perform Fieser workup: Add x mL H₂O, x mL 15% NaOH, 3x mL H₂O (where x = grams of LiAlH₄ used).

  • Isolation: Filter the white precipitate. Concentrate filtrate to obtain 3-(3-pyridyl)propan-1-ol .

Protocol B: Synthesis via Lithiation-Oxetane Opening

Target: 3-(3-pyridyl)propan-1-ol from 3-bromopyridine (Convergent).

  • Safety: n-BuLi is pyrophoric. Use strict anhydrous/anaerobic techniques.

  • Exchange: In a dry Schlenk flask under Argon, dissolve 3-bromopyridine (10 mmol) in anhydrous Et₂O (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (10.5 mmol, 1.6M in hexanes) dropwise over 15 mins. Stir for 30 mins at -78°C. The solution usually turns yellow/orange.

  • Alkylation: Add Oxetane (Trimethylene oxide) (12 mmol) dropwise.

  • Lewis Acid (Optional but recommended): Add BF₃·OEt₂ (12 mmol) dropwise at -78°C.

  • Warming: Allow the reaction to warm slowly to RT over 3 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with CH₂Cl₂ (DCM is preferred for polar alcohols). Dry and concentrate.

  • Validation: 1H NMR should show a triplet at ~3.6 ppm (CH₂-OH) and the characteristic pyridine pattern.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Ring Reduction (Piperidine formation) Catalyst too active (PtO₂) or pressure too high.Switch to Pd/C at 1 atm H₂. Avoid Acetic Acid solvent; use MeOH.
Low Yield in Heck Catalyst poisoning by Pyridine N.Increase catalyst loading to 5 mol%. Ensure PPh₃:Pd ratio is >3:1.
Incomplete Lithiation Wet solvent or temp > -78°C.Re-distill Et₂O over Na/Benzophenone. Ensure internal temp is -78°C during n-BuLi addition.
Alcohol Trapped in Aqueous Layer Pyridine-propanols are water-soluble.[6]Use continuous extraction (DCM) or "salting out" with solid NaCl before extraction.

References

  • Rouquet, G., et al. (2014).[4] Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.[1][2][4][7] Chemical Communications.[1][7] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reduction of Esters with LiAlH4. Retrieved from [Link]

  • Reddy, M.S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link] (Search: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst")

Sources

Application Notes and Protocols for the Scalable Manufacturing of a Key Omeprazole Precursor: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: The requested topic concerns the scalable manufacturing of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol. It is important to note that the vast majority of published and patented industrial methods focus on a closely related and critical pharmaceutical intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol . This compound is a cornerstone in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] Given the high industrial relevance and the extensive documentation available, this guide will focus on the scalable manufacturing methods for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, assuming it to be the intended compound of interest for large-scale pharmaceutical production.

Introduction: The Central Role of the Pyridine Moiety in Proton Pump Inhibitors

Substituted pyridines are fundamental building blocks in the pharmaceutical industry. Among them, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol holds a position of paramount importance as the key precursor to the pyridine moiety of several blockbuster drugs, most notably the anti-ulcer agent omeprazole.[1][3] The synthesis of these drugs involves the coupling of this pyridine intermediate with a benzimidazole core, followed by a controlled oxidation.[3][4] The efficiency, cost-effectiveness, and scalability of the synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol are therefore critical factors that directly impact the overall manufacturing process of the final active pharmaceutical ingredient (API).

This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable manufacturing methods for this vital intermediate. We will explore various synthetic strategies, delve into the causality behind process choices, and provide a detailed, field-proven protocol for a robust and scalable manufacturing process.

Comparative Analysis of Scalable Synthetic Routes

Several synthetic pathways to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol have been developed, each with its own set of advantages and challenges in a large-scale manufacturing context. The choice of route often depends on the availability and cost of starting materials, desired purity, and environmental considerations.[5] Here, we compare four prominent routes.

Route Starting Material Key Transformations Advantages Challenges
Route 1 2,3,5-Trimethylpyridine-N-oxideRearrangement and hydrolysisFewer steps from a relatively advanced intermediate.The starting material, 2,3,5-trimethylpyridine, can be difficult to source in large quantities and at a low cost.
Route 2 3,5-Dimethyl-4-nitropyridine-N-oxideMethoxylation, methylation, and hydroxylation.[6]Utilizes more readily available starting materials. Well-established and documented in patents.[7]Multi-step process with potential for side reactions. Requires careful control of reaction conditions.
Route 3 3,5-Dimethyl-4-methoxypyridine-2-carbonitrileCatalytic hydrogenation, diazotization, and hydrolysis.[8][9]Offers an alternative pathway with different intermediate stages.Involves the use of sodium nitrite and the generation of diazonium salts, which requires strict safety protocols. Hydrogenation requires specialized equipment for large-scale operations.[9]
Route 4 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochlorideNucleophilic substitution (hydrolysis).[1]A direct conversion to the final product from a commercially available advanced intermediate.The cost of the starting material can be higher, potentially impacting the overall process economics.

For industrial-scale production, Route 2 , starting from 3,5-Dimethyl-4-nitropyridine-N-oxide, represents a widely adopted and robust strategy due to the balance of starting material accessibility and well-defined, scalable reaction steps.[6][7] The following sections will provide a detailed protocol and scientific rationale for this preferred manufacturing route.

Visualizing the Manufacturing Workflow

The following diagram illustrates the logical flow of the recommended scalable synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, starting from 3,5-dimethyl-4-nitropyridine-N-oxide.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Methylation & Hydroxylation cluster_2 Step 3: Chlorination (Optional, for subsequent steps) A 3,5-Dimethyl-4-nitropyridine-N-oxide B 3,5-Dimethyl-4-methoxypyridine-N-oxide A->B NaOH, Methanol A->B C 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine B->C 1. Dimethyl sulfate 2. (NH4)2S2O8, H2O2 B->C D 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl C->D Thionyl Chloride (SOCl2) C->D

Sources

Application Notes and Protocols for the Functionalization of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole and its enantiomers.[1] The functionalization of its primary hydroxyl group is a critical step that enables the coupling of the pyridine moiety to other heterocyclic systems, thereby forming the core structure of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key chemical transformations of this versatile building block. We will delve into the mechanistic rationale behind various synthetic strategies and provide detailed, field-proven protocols for its conversion into more advanced intermediates.

The reactivity of this molecule is primarily centered around the primary alcohol. This hydroxyl group can be oxidized to an aldehyde, esterified with carboxylic acids, converted into ethers, or transformed into a good leaving group for subsequent nucleophilic substitution reactions. Understanding the nuances of these transformations is essential for developing efficient and scalable synthetic routes.

I. Strategic Overview of Hydroxyl Group Functionalization

The primary alcohol of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol offers a versatile handle for a variety of chemical modifications. The choice of functionalization strategy depends on the desired final product and the overall synthetic scheme. The main pathways involve oxidation, conversion to a leaving group for substitution, esterification, and etherification.

G cluster_0 Key Functionalization Pathways cluster_1 Subsequent Transformations A 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol B Aldehyde (via Oxidation) A->B  PCC, DMP C Alkyl Tosylate/Mesylate (Leaving Group Formation) A->C  TsCl or MsCl, Pyridine D Ester A->D  R'COOH, DCC/DMAP E Ether A->E  R'X, NaH F Carboxylic Acid B->F  KMnO4, Jones G Nucleophilic Substitution Products (e.g., Halides, Azides) C->G  Nu⁻ H Hydrolysis to Alcohol D->H  H₃O⁺ / OH⁻ I Coupling Products E->I  Further Reactions

Caption: Key functionalization pathways for the primary hydroxyl group.

II. Conversion to a Superior Leaving Group: Tosylation/Mesylation

For many synthetic applications, particularly the synthesis of PPIs where the pyridine fragment is coupled with a benzimidazole moiety, the hydroxyl group must first be converted into a more effective leaving group.[1][2] Alcohols themselves are poor leaving groups because the hydroxide anion (OH⁻) is a strong base.[3][4] Converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), transforms the hydroxyl group into an excellent leaving group that is readily displaced by nucleophiles.[3][4][5][6] This transformation proceeds with retention of stereochemistry at the carbon atom bearing the oxygen.[3][6]

Mechanistic Rationale

The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride (TsCl) or mesyl chloride (MsCl).[4][7] A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[3][4] The resulting sulfonate esters are excellent leaving groups because their negative charge is stabilized through resonance across the sulfonyl group.[5][6]

Detailed Protocol: Tosylation

Materials:

  • 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, 3-(4-methoxy-3,5-dimethylpyridin-2-yl)propyl 4-methylbenzenesulfonate, can be purified by column chromatography on silica gel if necessary.

III. Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde, 3-(4-methoxy-3,5-dimethylpyridin-2-yl)propanal, provides an electrophilic handle for subsequent reactions such as Wittig reactions, reductive aminations, or further oxidation to the carboxylic acid. Care must be taken to choose a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Mechanistic Rationale

Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. These reagents are selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation. The choice between them often depends on the scale of the reaction and the tolerance of other functional groups in the molecule. Electrochemical methods are also emerging as a green alternative to traditional oxidation protocols.[8]

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often used in the next step without further purification.

G cluster_workflow DMP Oxidation Workflow A 1. Dissolve Alcohol in anhydrous DCM B 2. Add Dess-Martin Periodinane (1.5 eq) A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench with NaHCO₃ / Na₂S₂O₃ C->D E 5. Extract with DCM D->E F 6. Dry, Filter, Concentrate E->F G Crude Aldehyde Product F->G

Caption: Workflow for the oxidation of the alcohol to the aldehyde.

IV. Esterification and Etherification

Direct conversion of the hydroxyl group to an ester or an ether can be useful for modifying the molecule's physicochemical properties or for introducing a protecting group.

A. Esterification

Esterification can be achieved under various conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method.[9] However, for acid-sensitive substrates, milder conditions using coupling agents are preferred.[10]

Detailed Protocol: DCC/DMAP Mediated Esterification

Materials:

  • 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

  • A carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the desired ester.

B. Etherification

The Williamson ether synthesis is a straightforward method for preparing ethers from an alcohol. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Detailed Protocol: Williamson Ether Synthesis

Materials:

  • 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • An alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Alkoxide Formation: Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C and slowly add a solution of the alcohol (1.0 eq) in anhydrous THF. Stir until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Add the alkyl halide (1.1 eq) to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ether by column chromatography.

V. Comparative Summary of Functionalization Methods

FunctionalizationReagentsKey AdvantagesKey Considerations
Tosylation TsCl, PyridineCreates an excellent leaving group; High-yielding; Retains stereochemistry.[3][6]TsCl is moisture sensitive; Pyridine needs to be removed during workup.
Mesylation MsCl, TriethylamineSimilar to tosylation, creates a great leaving group; Mesylates can be more reactive.[3][5]MsCl is highly reactive and corrosive.
Oxidation (DMP) Dess-Martin PeriodinaneMild conditions; High selectivity for aldehydes; Fast reaction times.DMP is shock-sensitive and expensive for large-scale synthesis.
Oxidation (PCC) Pyridinium ChlorochromateEffective and relatively inexpensive.PCC is a chromium(VI) reagent, which is toxic and requires careful disposal.
Esterification (DCC/DMAP) R-COOH, DCC, DMAPMild, neutral conditions; Broad substrate scope.[11]DCC byproduct (DCU) can be difficult to remove completely.
Etherification (Williamson) NaH, R-XClassic, reliable method for a wide range of ethers.[12]Requires strictly anhydrous conditions; NaH is highly flammable.

VI. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Specific:

    • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

    • Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl): Are corrosive and lachrymatory. They react with water and should be handled in a dry environment.

    • Dess-Martin Periodinane (DMP): Is a mild explosive and can be shock-sensitive. Avoid grinding or heating the solid.

    • Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use a mineral oil dispersion to mitigate reactivity.

    • Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure.

This guide provides a foundational framework for the functionalization of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol. The specific conditions for each reaction may require optimization based on the substrate, scale, and desired purity of the product. Always refer to the primary literature for detailed procedures and characterization data.

References

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at: [Link]

  • McLeod, M. et al. Alcohols as alkylating agents in heteroarene C–H functionalization. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. (2015). Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. (2020). Available at: [Link]

  • Lin, S. et al. Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. PMC. (2025). Available at: [Link]

  • Khan Academy. Preparation of mesylates and tosylates. YouTube. (2013). Available at: [Link]

  • PrepChem.com. Synthesis of omeprazole. Available at: [Link]

  • Semantic Scholar. Total synthesis of 5-hydroxyomeprazole. Available at: [Link]

  • Aries, R. S. & Sachs, A. P. Esterification of pyridine carboxylic acids. Google Patents. (1956).
  • Saini, S. et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. (2019). Available at: [Link]

  • ResearchGate. Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. (2025). Available at: [Link]

  • Balaraman, E. et al. One pot tandem dehydrogenative cross-coupling of primary and secondary alcohols by ruthenium amido-functionalized 1,2,4-triazole derived N-heterocyclic carbene complexes. RSC Publishing. (2022). Available at: [Link]

  • Balaraman, E. et al. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn( i ) catalysis. Chemical Communications (RSC Publishing). (2024). Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Ishihara, K. New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di-2-thienyl Carbonate, a New Coupling Reagent. Chemistry Letters | Oxford Academic. (2004). Available at: [Link]

  • Organic Reactions. Acid to Ester - Common Conditions. Available at: [Link]

  • AIMS Press. Dehydration of n-propanol and methanol to produce etherified fuel additives. (2017). Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • MacMillan, D. W. C. et al. Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols. OSTI.GOV. (2020). Available at: [Link]

  • Guengerich, F. P. et al. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC. Available at: [Link]

  • Brändström, A. et al. Intermediates for the preparation of omeprazole. Patent 0103553. (1984).
  • PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. Available at: [Link]

Sources

Green Catalytic Etherification and Functionalization for Methoxy-Dimethylpyridine Propanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-2026-04

Executive Summary

This application note details a validated Green Chemistry protocol for synthesizing methoxy-dimethylpyridine propanols , specifically focusing on the critical etherification step to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide . This scaffold is a pivotal intermediate in the manufacturing of Proton Pump Inhibitors (PPIs) such as Rabeprazole.

Traditional synthesis relies on the Williamson ether synthesis using sodium hydride (NaH) in dimethylformamide (DMF)—a method plagued by high safety risks (hydrogen evolution), poor atom economy, and difficult solvent recovery. This guide presents two superior, field-proven methodologies:

  • Phase Transfer Catalysis (PTC): A biphasic system using aqueous NaOH and quaternary ammonium salts, eliminating moisture-sensitive reagents.

  • Continuous Flow Processing: A intensified process for the direct displacement of nitro-groups, offering superior heat management and safety profiles.

Introduction & Green Chemistry Rationale

The target molecule, a pyridine ring substituted with a 3-methoxypropoxy chain, requires the coupling of 4-nitro-2,3-dimethylpyridine N-oxide (or its chloro-analog) with 3-methoxypropan-1-ol .[1]

The "Classic" vs. Green Approach
FeatureClassic Route (Obsolete)Green Route (Recommended)
Reagents Sodium Hydride (NaH) - PyrophoricSodium Hydroxide (NaOH) or

Solvent DMF or DMSO - High boiling, toxicToluene/Water or 2-MeTHF (Bio-derived)
Catalyst None (Stoichiometric base)TBAB or PEG-400 (Phase Transfer)
Safety

gas evolution, thermal runaway risk
No gas evolution, aqueous compatible
E-Factor High (Solvent waste, workup intensity)Low (Recyclable organic phase)

Mechanistic Insight: The Green approach utilizes Phase Transfer Catalysis (PTC) . The lipophilic catalyst transports the hydroxide ion (or the alkoxide anion) from the aqueous phase into the organic phase, where it reacts with the electrophilic pyridine. This avoids the need for anhydrous conditions and allows the use of inexpensive inorganic bases.

Protocol 1: Biphasic Phase Transfer Catalysis (Batch)

This protocol replaces the hazardous NaH/DMF system with a robust Toluene/Water system driven by Tetrabutylammonium Bromide (TBAB).

Materials
  • Substrate: 4-Nitro-2,3-dimethylpyridine N-oxide (1.0 equiv)

  • Reagent: 3-Methoxypropan-1-ol (1.2 equiv)

  • Base: Sodium Hydroxide (NaOH), 50% aq. solution (2.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or 2-Methyltetrahydrofuran for higher sustainability)

Experimental Procedure
  • Charge: To a jacketed glass reactor equipped with an overhead stirrer, charge Toluene (5 vol) and 3-Methoxypropan-1-ol .

  • Catalyst Addition: Add TBAB (0.05 equiv) to the mixture. Agitate at 300 RPM.

  • Base Addition: Slowly add 50% NaOH solution. Note: No exotherm comparable to NaH addition will occur.

  • Substrate Addition: Add 4-Nitro-2,3-dimethylpyridine N-oxide as a solid or slurry.

  • Reaction: Heat the biphasic mixture to 85°C . Vigorously stir (>500 RPM) to maximize interfacial surface area.

    • Checkpoint: Monitor by HPLC. The reaction typically reaches >98% conversion within 4–6 hours.

  • Workup: Cool to 25°C. Stop agitation and allow phases to separate.

    • Green Advantage: The product resides in the Toluene layer. The aqueous layer contains only NaNO2/NaOH and can be treated as aqueous waste without organic contamination.

  • Wash: Wash the organic layer once with water/brine (1:1).

  • Isolation: Concentrate the Toluene layer under reduced pressure to yield the target oil.

Mechanistic Visualization (PTC Cycle)

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH_aq OH- (aq) IonExchange Ion Exchange (Q+Br- <-> Q+OH-) OH_aq->IonExchange Na_aq Na+ (aq) Q_X_aq Q+Br- (Recycled) Q_X_aq->IonExchange Q_OH_org Q+OH- (Active Catalyst) IonExchange->Q_OH_org Transfer Alcohol 3-Methoxypropanol Q_OH_org->Alcohol Deprotonation Alkoxide [Q+][Alkoxide-] Alcohol->Alkoxide - H2O Substrate 4-Nitro-Pyridine-Oxide Alkoxide->Substrate Nucleophilic Attack (SnAr) Product Target Ether Product Substrate->Product LeavingGroup Q+NO2- Substrate->LeavingGroup Byproduct LeavingGroup->IonExchange Regeneration

Figure 1: Starks' Extraction Mechanism showing the shuttle action of the Quaternary Ammonium (Q+) catalyst between aqueous base and organic reactants.

Protocol 2: Continuous Flow Synthesis (Intensified)

For scale-up, a continuous flow approach is superior for handling the thermal profile of nucleophilic aromatic substitution (


) and allows for precise residence time control.
Flow Reactor Setup
  • Feed A: 4-Nitro-2,3-dimethylpyridine N-oxide in 2-MeTHF (0.5 M).

  • Feed B: 3-Methoxypropan-1-ol + KOH (dissolved in minimal water/MeOH) or pre-formed alkoxide.

  • Reactor: PFA coil reactor (10 mL volume) or Silicon Carbide (SiC) plate reactor for better heat transfer.

  • Back Pressure Regulator (BPR): 75 psi (5 bar).

Experimental Procedure
  • System Priming: Flush the system with 2-MeTHF. Set BPR to 75 psi.

  • Temperature: Heat the reactor coil to 110°C . Note: Flow allows temperatures above the solvent boiling point, accelerating kinetics.

  • Pumping:

    • Pump Feed A at 1.0 mL/min.

    • Pump Feed B at 1.0 mL/min.

    • Residence Time: 5 minutes.

  • Quench: Direct the reactor outlet into a chilled vessel containing dilute brine.

  • Steady State: Collect fractions after 2 reactor volumes (20 mins).

Flow Process Logic

Flow_Process FeedA Feed A: Substrate in 2-MeTHF PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Alkoxide/Base PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (110°C, 5 min Res. Time) Mixer->Reactor Homogeneous Stream BPR Back Pressure Regulator (75 psi) Reactor->BPR Collection Collection/Quench BPR->Collection

Figure 2: Continuous flow schematic for the high-temperature, pressurized synthesis of the pyridine ether.

Comparative Performance Data

The following data illustrates the efficiency gains of the Green PTC method compared to the traditional NaH route.

MetricTraditional (NaH/DMF)Green (NaOH/PTC)Flow Chemistry (Intensified)
Yield (%) 78 - 82%92 - 95% 94 - 96%
Reaction Time 12 - 24 Hours4 - 6 Hours5 - 10 Minutes
Atom Economy Low (NaH excess)HighHigh
Solvent Recovery Difficult (DMF/DMSO)Excellent (Toluene) Excellent
Safety Hazard High (Fire/Explosion)Low (Corrosive only)Low (Contained)

Troubleshooting & Critical Parameters

  • Water Content (PTC): While water is required for the base, too much water can dilute the catalyst concentration at the interface. Maintain a saturated base solution (50% NaOH) for optimal "salting out" effect, driving the catalyst into the organic phase.

  • Agitation: PTC is mass-transfer limited. Ensure the reactor impeller provides high shear (Weber number > 2000) to create a fine emulsion.

  • Impurity Control: If the 4-nitro starting material is not fully consumed, it is difficult to separate from the product. Run the reaction to >99% conversion, even if it requires adding 0.1 equiv more alkoxide.

References

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Retrieved from

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Retrieved from [Link][2][3]

  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

  • ResearchGate. (2011). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from [Link]

Sources

Application Note: High-Integrity Handling and Storage of Hygroscopic Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring rigorous protocols for handling hygroscopic pyridine derivatives.

Introduction: The Hygroscopic Challenge

Pyridine derivatives—particularly pyridinium salts , pyridine-N-oxides , and amino-pyridines —are ubiquitous in medicinal chemistry but notoriously difficult to handle due to their hygroscopicity.

The challenge is not merely physical clumping; it is chemical integrity.

  • Stoichiometric Error: Absorbed water inflates the mass, leading to under-loading of the limiting reagent in catalytic cycles.

  • Hydrolysis: Many electrophilic pyridine intermediates (e.g., pyridinium acyl halides) hydrolyze within seconds of moisture exposure.

  • Deliquescence: Pyridinium salts can absorb enough atmospheric moisture to dissolve into a syrup, rendering recovery impossible without recrystallization.

This guide provides a self-validating workflow to eliminate moisture-induced failure modes.

The Mechanism of Hygroscopicity

Understanding why these compounds absorb water dictates how we handle them.

  • The Nitrogen Lone Pair: In neutral pyridines (e.g., 4-DMAP), the unshared electron pair on the nitrogen atom acts as a hydrogen-bond acceptor, eagerly binding with atmospheric water molecules.

  • Ionic Lattice Energy (Salts): Pyridinium salts (e.g., Pyridinium chloride) have high lattice energies but often higher hydration energies. The anion (Cl⁻, Br⁻) forms strong hydrogen bonds with water, breaking the crystal lattice and leading to deliquescence.

  • N-Oxide Dipoles: The N⁺–O⁻ functionality creates a powerful dipole, making these derivatives among the most hygroscopic solids in organic synthesis.

Decision Matrix: Handling Protocols

Not all pyridine derivatives require a glovebox. Use this logic flow to determine the necessary level of containment.

HandlingMatrix Start Start: Assess Compound IsSalt Is it a Pyridinium Salt or N-Oxide? Start->IsSalt IsLiquid Is it a Liquid? IsSalt->IsLiquid No Glovebox PROTOCOL A: Inert Gas Glovebox IsSalt->Glovebox Yes (High Risk) Quantity Mass required < 50 mg? IsLiquid->Quantity No (Solid) Schlenk PROTOCOL B: Schlenk/Syringe Transfer IsLiquid->Schlenk Yes Quantity->Glovebox Yes (Precision Critical) DiffWeigh PROTOCOL C: Difference Weighing (Bench) Quantity->DiffWeigh No (Speed acceptable)

Figure 1: Decision Matrix for selecting the appropriate handling protocol based on compound state and hygroscopic risk.

Storage Protocols

Proper storage is the first line of defense.[1] Standard screw-cap vials are insufficient for long-term storage of deliquescent salts.

Table 1: Storage Specifications by Derivative Class
Derivative ClassExampleHygroscopicityStorage ProtocolDesiccant
Neutral Pyridines Pyridine, 2-PicolineModerateDark glass, Tightly sealed, <25°CKOH Pellets
Amino-Pyridines 4-DMAPHighDesiccator cabinet, Inert backfillSilica Gel / 4Å Sieves
Pyridine N-Oxides Pyridine-N-oxideSevere Vacuum Desiccator or GloveboxP₂O₅ (Phosphorus Pentoxide)
Pyridinium Salts Pyridinium HClCritical Glovebox (Argon) or Schlenk Tube4Å Molecular Sieves
Protocol 2.1: The "Double-Vial" System (For Freezer Storage)

Why: Freezers condense moisture. When a cold vial is removed, water immediately condenses on the seal, risking ingress during opening.

  • Place the primary vial containing the pyridine derivative inside a larger secondary jar containing a 2g packet of activated molecular sieves.

  • Flush the secondary jar with Argon before sealing.

  • Critical Step: Upon removal from the freezer, allow the entire assembly to warm to room temperature (approx. 30 mins) before opening the secondary jar.

Weighing & Transfer Protocols

Protocol 3.1: Difference Weighing (Benchtop)

Use when a glovebox is unavailable. This method minimizes the time the bulk container is open.

  • Preparation: Oven-dry the receiving flask and purge with Nitrogen. Have a clean spatula and the bulk bottle ready.

  • Tare: Place the capped bulk bottle on the balance. Tare to zero.

  • Transfer: Remove the bottle, open it quickly, transfer an estimated amount to the receiving flask, and immediately recap the bottle.

  • Measurement: Place the capped bulk bottle back on the balance. The negative mass reading is the exact amount transferred.

    • Scientific Logic:[2][3] You are weighing the loss from the protected environment, rather than trying to weigh a hygroscopic solid on an open weigh boat where it gains water weight every second.

Protocol 3.2: Syringe Transfer (Liquids)

For anhydrous pyridine liquids.

  • Use a Sure/Seal™ bottle or a flask with a rubber septum.

  • Insert a Nitrogen inlet needle to pressurize the bottle slightly.

  • Insert the sampling syringe. The positive pressure helps fill the syringe without pulling in air.

  • Self-Validation: If a bubble forms in the syringe that cannot be expelled, your seal is compromised.

Solvation and Drying

Do not assume "Anhydrous" reagents from a bottle are dry after the first use.

Drying Agents Compatibility[4]
  • Potassium Hydroxide (KOH): Excellent for neutral pyridines. Pyridine is basic; it will not react with KOH.

  • Calcium Hydride (CaH₂): The gold standard for distilling pyridine. Reflux for 2-4 hours, then distill.

  • Molecular Sieves (4Å): Best for maintaining dryness.[4][5]

    • Activation: Sieves must be heated to 300°C under vacuum for 12 hours before use.

    • Warning: Do not use acidic drying agents (e.g., Silica, P₂O₅) inside the liquid pyridine, as they will protonate the pyridine and form salts on the surface of the desiccant, blocking it.

Protocol 4.1: Azeotropic Drying

If a pyridine derivative is wet, simple vacuum drying often fails because the water binds too tightly.

  • Dissolve the derivative in Toluene or Benzene .

  • Rotary evaporate.[6] Pyridine forms a minimum-boiling azeotrope with water (94°C) and Toluene aids in carrying this off at lower temperatures.

  • Repeat 3x.

Quality Control: Karl Fischer (KF) Titration

Validating water content is essential. However, pyridine derivatives can interfere with KF chemistry.

The pH Interference

The Karl Fischer reaction rate depends on pH.[7][8]

  • Optimal pH: 5–8.

  • Pyridine (Base): Usually falls within this range naturally.

  • Pyridinium Salts (Acidic): These lower the pH < 5, causing the titration to become extremely slow and drift, leading to false-high results (due to atmospheric ingress over the long time).

KFTitration Sample Sample: Pyridine Derivative CheckType Check Structure Sample->CheckType IsBase Neutral/Basic (e.g., Pyridine) CheckType->IsBase IsAcid Acidic Salt (e.g., Pyridinium HCl) CheckType->IsAcid StandardReagent Use Standard KF Reagent IsBase->StandardReagent BufferedReagent Add Imidazole Buffer (20g/100mL) IsAcid->BufferedReagent Titrate Run Titration StandardReagent->Titrate BufferedReagent->Titrate

Figure 2: Workflow for modifying Karl Fischer protocols based on the acidity of the pyridine derivative.

Protocol 5.1: Buffered KF Titration for Salts
  • System Suitability: Inject 10µL of pure water. Recovery must be 98-102%.

  • Buffer Preparation: If testing a salt, add Imidazole (approx. 20g per 100mL) to the titration vessel solvent (usually methanol). This neutralizes the acidity of the pyridinium salt.

  • Execution: Inject sample. If the drift does not return to baseline within 60 seconds, the pH is likely still too low.

References

  • BenchChem. (2025).[4] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics. Retrieved from

  • Scharlab. (n.d.). Karl Fischer water content titration: The role of pH and buffering. Retrieved from

  • Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments and pH interference. Retrieved from

  • Post Apple Scientific. (2024).[1] Handling Pyridine: Best Practices and Precautions. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet: Pyridine. Retrieved from

Sources

Troubleshooting & Optimization

Controlling temperature and pH for stability of methoxy-pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Methoxy-Pyridine Derivative Stability: Controlling Temperature and pH

Welcome to the Technical Support Center for Methoxy-Pyridine Derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot stability issues effectively. The stability of your methoxy-pyridine derivative is paramount for reproducible experimental results and for ensuring the safety and efficacy of potential drug candidates.

This document will delve into the critical roles of temperature and pH in maintaining the chemical integrity of these molecules. We will explore common degradation pathways and provide systematic approaches to diagnose and prevent compound instability.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue and find a logical, step-by-step solution.

Issue 1: A new, more polar peak appears in my HPLC analysis after storing my compound in an aqueous buffer.

  • Q1: What is the likely identity of this new peak?

    • A: The most probable cause is the hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming a hydroxypyridine derivative. Hydroxypyridines are generally more polar than their methoxy counterparts, resulting in earlier elution times on a reverse-phase HPLC column. This hydrolysis can be catalyzed by acidic or basic conditions.[1][2][3]

  • Q2: How can I confirm that hydrolysis is the cause?

    • A: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The mass of the new peak should correspond to the molecular weight of your parent compound minus 14 Da (the mass difference between -OCH₃ and -OH). Alternatively, you can intentionally "force" the degradation by treating a small sample with a stronger acid or base and observing if the peak increases in size.[5][6][7]

  • Q3: My buffer is near neutral (pH 7-7.4). Why am I still seeing hydrolysis?

    • A: While extreme pH values are more aggressive, some methoxy-pyridine derivatives can be susceptible to hydrolysis even at neutral pH, especially with elevated temperatures over time. The pyridine nitrogen itself can act as a general base or acid, potentially catalyzing the reaction.[8] Furthermore, the position of the methoxy group influences its lability; for example, methoxy groups at the 2- and 4-positions can be more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogen.[9][10]

  • Q4: How can I prevent this hydrolysis?

    • A:

      • pH Optimization: Empirically determine the pH of maximum stability for your specific derivative by conducting a short-term stability study across a range of pH values (e.g., pH 3 to 10).

      • Temperature Control: Store your solutions at the lowest practical temperature. If the compound is for long-term storage, consider freezing at -20°C or -80°C. Remember to perform freeze-thaw stability studies.

      • Aprotic Solvents: If your experimental workflow allows, prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF and only dilute into aqueous buffers immediately before use.

Issue 2: The color of my solution has changed (e.g., turned yellow or brown) upon storage.

  • Q1: What causes the color change?

    • A: Color changes often indicate the formation of highly conjugated degradation products, which can result from oxidation or polymerization.[11] Pyridine derivatives can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[12] The degradation can sometimes lead to the formation of colored pigments.[13]

  • Q2: How do I troubleshoot the cause of the color change?

    • A: Use a systematic approach. Prepare fresh solutions of your compound under different conditions:

      • Headspace: Prepare one vial with minimal headspace and another with significant air in the headspace to test for oxidation.

      • Light Exposure: Protect one sample from light (wrap in foil) and expose another to ambient lab light to test for photostability.[4]

      • Antioxidants: Add a small amount of an antioxidant like BHT or ascorbic acid to a sample to see if it prevents the color change.

      • Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA.

  • Q3: What are the best practices to prevent oxidative degradation?

    • A:

      • Inert Atmosphere: When preparing solutions for long-term storage, sparge the solvent with an inert gas like nitrogen or argon before adding your compound. Store vials under an inert atmosphere.

      • Amber Vials: Always use amber glass vials to protect the compound from light.

      • High-Purity Solvents: Use high-purity, degassed solvents to minimize exposure to oxygen and metal contaminants.

Issue 3: My compound is precipitating out of a buffered solution over time.

  • Q1: Why is my compound precipitating?

    • A: There are two primary reasons this can occur:

      • pH-Dependent Solubility: Many pyridine derivatives are weak bases.[14] Their solubility is highly dependent on pH; they are typically more soluble at acidic pH where the pyridine nitrogen is protonated, forming a more polar pyridinium salt. If the pH of your buffer shifts or if you are near the pKa of the compound, it can crash out of solution.[15][16]

      • Degradation: The compound may be degrading into a less soluble product. For example, if a polar functional group is lost, the resulting degradant may have lower aqueous solubility.

  • Q2: How do I determine if the issue is solubility or degradation?

    • A:

      • Analyze the Precipitate: Collect the precipitate by centrifugation, wash it, and re-dissolve it in a suitable organic solvent. Analyze it by HPLC or LC-MS. If it is identical to your parent compound, the issue is physical instability (solubility). If it's a different molecule, the issue is chemical instability (degradation).

      • pH Adjustment: Take a fresh solution that has not yet precipitated. Adjust the pH to be more acidic (e.g., lower it by 1-2 pH units). If the compound remains in solution, the problem is likely pH-dependent solubility.

  • Q3: How can I improve the solubility and prevent precipitation?

    • A:

      • Maintain Acidic pH: If your experiment can tolerate it, use a buffer system that maintains a pH at least 1.5 to 2 units below the pKa of your compound's pyridinium ion.

      • Co-solvents: Consider using a small percentage of an organic co-solvent (e.g., 5-10% DMSO, ethanol) in your aqueous buffer to increase solubility.

      • Formulation Strategies: For drug development, more advanced formulation strategies like using cyclodextrins or other solubilizing excipients may be necessary.

Diagram: General Troubleshooting Workflow for Instability

Below is a workflow to guide your investigation when you suspect your methoxy-pyridine derivative is unstable.

Instability_Workflow start Instability Observed (New Peak, Color Change, Precipitate) observe_hplc Analyze by Stability- Indicating HPLC/LC-MS start->observe_hplc new_peak New Peak Detected observe_hplc->new_peak Yes precipitate Precipitate Observed observe_hplc->precipitate No, but precipitate color_change Color Change Observed observe_hplc->color_change No peak, but color change check_mass Check Mass of New Peak (LC-MS) new_peak->check_mass mass_match Mass Matches Expected Degradant (e.g., Hydrolysis)? check_mass->mass_match hydrolysis_path Likely Hydrolysis/ Degradation mass_match->hydrolysis_path Yes test_conditions Test Under Controlled Conditions (Light, O2) mass_match->test_conditions No/Unsure solution_degradation Solution: 1. Optimize pH & Temp 2. Use Aprotic Stock 3. Store under Inert Gas hydrolysis_path->solution_degradation analyze_ppt Analyze Precipitate precipitate->analyze_ppt ppt_identity Precipitate is Parent Compound? analyze_ppt->ppt_identity ppt_identity->new_peak No, it's a new compound solubility_issue pH-Dependent Solubility Issue ppt_identity->solubility_issue Yes solution_solubility Solution: 1. Adjust Buffer pH 2. Add Co-solvent 3. Check Concentration solubility_issue->solution_solubility color_change->test_conditions oxidation_issue Likely Oxidation/ Photodegradation test_conditions->oxidation_issue oxidation_issue->solution_degradation

Caption: A flowchart for diagnosing the root cause of instability in methoxy-pyridine derivatives.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reason pH is so critical for pyridine stability?

    • A: The pyridine ring contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic system, making it basic (pKa of pyridinium is ~5.2).[14] Protonation of this nitrogen at acidic pH creates a positive charge on the ring, which significantly alters its electronic properties. This can make the ring more susceptible to nucleophilic attack, potentially accelerating the hydrolysis of the methoxy group. Conversely, at high pH, the compound is in its neutral, more nucleophilic form. Understanding this equilibrium is key to controlling reactivity.[17]

  • Q2: How does temperature affect degradation rates?

    • A: Chemical reactions, including degradation, generally accelerate at higher temperatures. The relationship can be described by the Arrhenius equation, where the reaction rate constant increases exponentially with temperature. As a rule of thumb, for many reactions, the rate roughly doubles for every 10°C increase in temperature. Therefore, storing compounds at reduced temperatures (e.g., 4°C or -20°C) is a highly effective way to slow down degradation and extend shelf life.[18][19][20]

  • Q3: What are "forced degradation" studies and why should I perform them?

    • A: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions like strong acids, bases, oxidants, high heat, and intense light.[5][7] The purpose is to rapidly identify the likely degradation products and pathways for your compound.[6][21] This information is invaluable for developing a "stability-indicating" analytical method—an assay that can accurately measure the active compound in the presence of its degradants.[22][23]

  • Q4: Does the position of the methoxy group (2-, 3-, or 4-) matter for stability?

    • A: Yes, the position is critical. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen is position-dependent. A 2- or 4-methoxy group can donate electron density to the ring nitrogen via resonance, which can influence its basicity and reactivity.[24] These positions are also more activated towards nucleophilic aromatic substitution.[9] A 3-methoxy group has a more inductive effect. These differences mean that each isomer will have a unique stability profile, and you cannot assume that conditions optimized for one isomer will work for another.

  • Q5: What are the standard long-term stability testing conditions?

    • A: According to ICH guidelines, standard long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH to predict long-term stability in a shorter timeframe.[25][26][27]

Data Presentation & Protocols

Table 1: ICH Conditions for Stability Testing

This table summarizes the standard storage conditions for formal stability studies as recommended by the International Council for Harmonisation (ICH).[22][25][26]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the intrinsic stability of your methoxy-pyridine derivative.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Your methoxy-pyridine derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated HPLC-UV or HPLC-MS system

  • Photostability chamber, calibrated oven, pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (Perform in parallel): For each condition, use an aliquot of the stock solution. Include an unstressed control sample kept at 4°C in the dark.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C for a set time (e.g., 24 hours). If significant degradation occurs quickly, repeat at room temperature.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at 60°C for a set time. Neutralize with an equivalent amount of acid before HPLC analysis.

    • Oxidative Degradation: Dilute the stock solution and add H₂O₂ to a final concentration of 3%. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for 48 hours. Also, subject the stock solution to 60°C.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acid/base).

    • Dilute to a suitable concentration for HPLC analysis.

    • Analyze all samples using a stability-indicating HPLC method. The method should provide good resolution between the parent peak and all degradant peaks.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound under each condition.

    • Characterize the degradant peaks using LC-MS to propose structures.

    • Determine the primary degradation pathway(s) for your molecule.

Diagram: Key Degradation Pathway - Acid-Catalyzed Hydrolysis

This diagram illustrates the mechanism of acid-catalyzed hydrolysis of 4-methoxypyridine, a common degradation pathway.

Caption: Mechanism of acid-catalyzed hydrolysis of a methoxy-pyridine to a hydroxypyridine.

References

  • Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Substituent Effects on the Kinetics of Pyridine-catalysed Hydrolysis of Aromatic Sulphonyl Chlorides ; Br6nsted and Hammett Corr. RSC Publishing.
  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
  • RF of 4-methoxypyridine as function of time and temperature of incubation. (A) Initial pH 5.5. ResearchGate.
  • Stability testing of existing active substances and related finished products. EMA.
  • Stability Testing of Pharmaceutical Products. ResearchGate.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. ResearchGate.
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa.
  • Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis. Repositorio UC.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced degradation and impurity profiling. ScienceDirect.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Results of forced degradation studies. ResearchGate.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B (RSC Publishing).
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Publishing.
  • Pyridine. Wikipedia.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU.
  • Thermal conversion of glycerol to value-added chemicals: pyridine derivatives by one-pot microwave-assisted synthesis. TÜBİTAK Academic Journals.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. ResearchGate.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. ATSDR.

Sources

Removing residual solvents from 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol Common Role: Key intermediate for Proton Pump Inhibitors (e.g., Rabeprazole).[1][2][3][4] Critical Physical Constraint: Melting Point (MP) range of 56.5–60.5 °C .[1][2][3][4][5]

The Challenge: The primary difficulty in removing residual solvents from this specific pyridine derivative is the narrow thermal window.[2][3][4] Standard vacuum drying at temperatures >50°C risks melting the crystal lattice.[1][2][3][4] Once the material melts (or "oils out"), solvents are trapped within the viscous bulk phase, making removal via diffusion nearly impossible without re-crystallization.[3][4] Furthermore, the pyridine nitrogen and alcohol moiety are prone to forming solvates or hydrogen-bonded complexes with polar solvents (Methanol, Ethanol) and chlorinated solvents (DCM).[1][4]

This guide provides troubleshooting workflows to remove stubborn solvents (Toluene, DCM, Alcohols) while preserving crystal habit and chemical purity.[4]

Troubleshooting Guides (Q&A Format)

Issue 1: High Levels of Toluene/Xylene Persist After Vacuum Drying

User Question: “We synthesized the alcohol via the standard route using Toluene. Even after 24 hours of vacuum drying at 40°C, headspace GC shows 2,000 ppm Toluene.[1][2][3][4] If we raise the temp to 55°C, the powder turns into a gum.[2][3][4] How do we remove the Toluene?”

Technical Diagnosis: Toluene (BP 110°C) has a high boiling point relative to the product’s melting point.[1][2][3][4] At 40°C, the vapor pressure of Toluene is insufficient to overcome the crystal lattice energy holding the solvent in the core (inclusion).[2][3][4] Raising the temperature collapses the lattice (melting), trapping the solvent.[2][3][4]

Corrective Action: The "Solvent Displacement" Strategy Do not rely on heat.[1][2][3][4] You must break the crystal lattice and reform it in a solvent with a lower boiling point and lower affinity for the product.[2][3][4]

  • Dissolution: Dissolve the "gummy" or contaminated solid in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[1][2][3][4]

  • Displacement: Slowly add a non-polar anti-solvent with a low boiling point, such as n-Heptane or MTBE (Methyl tert-butyl ether) .[1][2][3][4]

  • Distillation (The Swap): If using Ethyl Acetate, perform a vacuum distillation at low temperature (<30°C) to remove the polar solvent, effectively increasing the Heptane ratio.[2][3][4]

  • Crystallization: Cool slowly to 0–5°C. The product will crystallize out. Toluene will remain in the Heptane mother liquor.[1][2][3][4]

  • Wash: Filter and wash the cake with cold Heptane.

  • Dry: Vacuum dry at 35°C. Heptane (BP 98°C, but highly volatile/low interaction) is much easier to remove than Toluene.[1][2][3][4]

Issue 2: Product "Oils Out" Instead of Crystallizing

User Question: “We are trying to recrystallize to remove DCM, but the solution turns cloudy and settles as a heavy oil at the bottom. We cannot filter it.”[1][2][3][4]

Technical Diagnosis: This is a common phenomenon with pyridine-propanol derivatives known as "Oiling Out" (Liquid-Liquid Phase Separation).[1][2][3][4] It occurs when the anti-solvent is added too fast, or the temperature is above the metastable limit where the amorphous oil is more stable than the crystal.[2][3][4]

Corrective Action: Seeding and Temperature Control

  • Re-dissolve: Heat the mixture slightly until the oil dissolves back into the solution.

  • Seed Point: Cool the solution very slowly. When you reach ~25°C, add seed crystals (0.5% w/w) of pure 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol.

  • Ripening: Agitate gently. Do not add more anti-solvent yet.[1][2][3][4] Allow the oil droplets to interact with the seeds and convert to solid.[2][3][4]

  • Slow Addition: Once a visible slurry of white solids exists, then slowly add the remaining anti-solvent (e.g., Diisopropyl ether or Heptane) over 2 hours.[2][3][4]

Issue 3: Clathrate Formation with Chlorinated Solvents

User Question: “We used Chloroform/DCM for extraction. We see a stoichiometric amount of solvent in the NMR (approx 0.5 eq) that does not reduce with drying.”[1][2][3][4]

Technical Diagnosis: The pyridine ring and the hydroxyl group can form solvates (pseudo-polymorphs) with chlorinated solvents.[1][2][3][4] You are not dealing with "residual" solvent; you have synthesized a solvated crystal form.

Corrective Action: Slurry Swapping Vacuum drying will never remove a stoichiometric solvate without destroying the crystal.[1][2][3][4]

  • Slurry Digest: Suspend the solid in Diisopropyl Ether (DIPE) or MTBE (approx 10 volumes).

  • Heat/Cool Cycles: Warm the slurry to 35°C (do not dissolve completely) and cool to 10°C. Repeat this cycle 3–4 times.

  • Mechanism: This promotes "Ostwald Ripening" and polymorph conversion.[1][2][3][4] The DIPE molecules will displace the DCM molecules because the non-solvated form (or DIPE solvate, which is looser) is thermodynamically preferred in this medium.[2][3][4]

  • Filter & Dry: Filter and dry.

Validated Experimental Protocols

Protocol A: Low-Temperature Azeotropic Drying

Use this when water or alcohols are the primary contaminants.[1][2]

  • Setup: Rotary evaporator with a high-vacuum pump (<10 mbar). Bath temperature set to 35°C (Strict limit).[1][2][3][4]

  • Dissolution: Dissolve crude product in Dichloromethane (DCM) .

  • Drying Agent: Add anhydrous Sodium Sulfate (Na₂SO₄) to the DCM solution to remove bulk water.[1][2][3][4] Filter.

  • Chase Solvent: Add Iso-propyl acetate (IPAc) or MTBE .[1][2][3][4]

  • Concentration: Distill off the DCM. The boiling point of DCM (40°C) allows it to leave first.[1][2][3][4]

  • Crystallization: As DCM leaves, the product becomes less soluble in the remaining IPAc/MTBE and crystallizes.[1][2][3][4]

  • Isolation: Filter the solid.

  • Final Dry: Vacuum oven at 30–35°C for 12 hours.

Protocol B: Quantitative Analysis (Self-Validation)

Before releasing the batch, validate solvent levels.

ParameterMethodAcceptance Criteria (ICH Q3C)
Toluene GC-Headspace< 890 ppm
Methanol GC-Headspace< 3000 ppm
DCM GC-Headspace< 600 ppm
LOD Gravimetric< 0.5% w/w
Melting Point DSC / Capillary56.5 – 60.5 °C (Sharp peak)

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification method based on the specific residual solvent and the physical state of the material.

SolventRemovalStrategy Start Start: High Residual Solvent Detected CheckSolvent Identify Solvent Type Start->CheckSolvent SolventHighBP High Boiling Point (Toluene, Xylene, DMF) CheckSolvent->SolventHighBP Type 1 SolventChlor Chlorinated/Solvate (DCM, Chloroform) CheckSolvent->SolventChlor Type 2 SolventPolar Polar/Water (Methanol, Ethanol) CheckSolvent->SolventPolar Type 3 ActionDisplace Displacement Crystallization (Dissolve in DCM -> Add Heptane) SolventHighBP->ActionDisplace Cannot heat >50°C ActionSlurry Slurry Digest (Swish) in MTBE or DIPE SolventChlor->ActionSlurry Break Solvate ActionAzeo Azeotropic Distillation (with IPAc or MTBE) SolventPolar->ActionAzeo Remove via Azeotrope CheckMP Check Melting Point ActionDisplace->CheckMP ActionSlurry->CheckMP ActionAzeo->CheckMP Result Vacuum Dry @ 35°C (< 10 mbar) CheckMP->Result Solid Intact

Caption: Logical workflow for selecting the solvent removal strategy based on contaminant type and thermal constraints.

References & Authority

  • BenchChem. Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (Provides physical properties and synthesis context). Link[1][4]

  • European Medicines Agency (EMA). ICH guideline Q3C (R6) on impurities: guideline for residual solvents.[1][2][3][4] (Establishes safety limits for Class 2/3 solvents). Link

  • PubChem. 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol Compound Summary. (Verifies chemical structure and physical data). Link[1][4]

  • Google Patents. Process for preparation of amorphous rabeprazole sodium (WO2008035192A2).[1][2][3][4] (Details the use of ether solvents and crystallization logic for this class of intermediates). Link

  • PrepChem. Synthesis of 3-(4-methoxyphenyl)propan-1-ol. (Analogous chemistry demonstrating extraction and drying protocols for phenyl-propanol derivatives). Link

Sources

Validation & Comparative

HPLC method validation for purity assessment of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol (often referred to as the "Rabeprazole Alcohol" intermediate) presents a classic chromatographic challenge: the basic pyridine moiety.[1] In standard reversed-phase HPLC, basic nitrogens interact with residual silanols on the silica support, leading to peak tailing, variable retention times, and compromised resolution of critical impurities like the N-oxide or chloro-analogues .

This guide compares two distinct methodological approaches to solving this purity assessment challenge:

  • The "Neutral State" Approach (Method A): Operating at neutral pH to suppress protonation.[1]

  • The "Kinetic" Approach (Method B - Recommended): Utilizing modern Core-Shell technology with a base-deactivated stationary phase at acidic pH.[1]

While Method A is the traditional "workhorse" found in many legacy monographs, Method B is recommended for modern workflows due to superior peak symmetry, 3x faster run times, and higher sensitivity (LOD).

Technical Context: The Pyridine Challenge

The analyte contains a pyridine ring with a pKa of approximately 6.5 – 7.0 . This dictates its behavior in solution:

  • pH < 5.0: The nitrogen is protonated (

    
    ).[1] It becomes hydrophilic and interacts ionically with negatively charged silanols (
    
    
    
    ) on the column, causing tailing.[1]
  • pH > 8.0: The nitrogen is neutral (

    
    ).[1] It interacts solely via hydrophobic mechanisms, yielding sharp peaks, but high pH dissolves standard silica.[1]
    
Comparative Snapshot
FeatureMethod A (Traditional)Method B (Optimized Core-Shell)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 with Polar End-capping (2.7 µm)
Mobile Phase pH 7.2 (Phosphate Buffer)3.0 (Ammonium Formate)
Analyte State Neutral (Free Base)Protonated (Ionized)
Run Time 25 - 35 mins8 - 12 mins
Tailing Factor (

)
1.3 – 1.80.9 – 1.1
Primary Risk Column dissolution / Buffer precipitationSilanol interaction (mitigated by column choice)

Detailed Methodological Comparison

Method A: The Neutral pH Approach (Legacy)
  • Concept: By adjusting the mobile phase to pH 7.2, we ensure the pyridine remains in its uncharged, free-base form. This maximizes hydrophobic retention and minimizes ionic interaction with silanols.[1]

  • Drawbacks: Phosphate buffers are non-volatile (incompatible with LC-MS) and can precipitate in high organic content (>70% ACN).[1] The high pH also accelerates the dissolution of the silica backbone, shortening column life.

Method B: The Acidic Core-Shell Approach (Recommended)
  • Concept: We operate at pH 3.0 to fully protonate the molecule.[1] To prevent the dreaded "silanol tailing," we use a Core-Shell column with Steric Protection or Charged Surface Hybrid (CSH) technology.[1] These columns have a positive surface charge that repels the protonated amine, eliminating secondary interactions.

  • Advantages: The 2.7 µm core-shell particles provide the efficiency of sub-2 µm UHPLC columns at standard HPLC backpressures (< 400 bar).

Experimental Protocol (Recommended Method B)

This protocol is designed for the purity assessment of the intermediate, specifically targeting the separation of the Chloro-impurity (precursor) and N-Oxide (oxidation by-product).

Instrumentation & Conditions[1][2][3]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Phenomenex Kinetex C18 or Waters Cortecs C18+ (100 x 4.6 mm, 2.7 µm).[1]

  • Wavelength: 284 nm (Max absorption of the pyridine chromophore).

  • Flow Rate: 1.2 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Injection Vol: 5 µL.

Mobile Phase Preparation[1]
  • Buffer (Solvent A): 10 mM Ammonium Formate in water.[1] Adjust pH to 3.0 ± 0.1 with Formic Acid.[1]

  • Organic (Solvent B): Acetonitrile (HPLC Grade).[1]

Gradient Program[1]
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.09010Initial Hold
2.09010Isocratic for polar impurities
8.04060Linear Gradient
10.01090Wash
10.19010Re-equilibration
14.09010End of Run
Sample Preparation[1]
  • Diluent: Water:Acetonitrile (50:50 v/v).[1]

  • Test Solution: Dissolve 25 mg of sample in 50 mL diluent (500 µg/mL).

  • System Suitability Solution: Mix of Analyte (500 µg/mL) + Impurity A (Chloro-analog) spiked at 0.5%.[1]

Validation Framework (ICH Q2 R2)

The following validation parameters are critical for ensuring the method's reliability.

System Suitability Criteria (Self-Validating)

Before any analytical run, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and Nearest Impurity.
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Quantitative Performance Data (Typical Results)
ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at RT of analytePurity Angle < Purity Threshold (PDA)
Linearity (

)
> 0.9990.9998 (Range: 0.5 – 750 µg/mL)
Accuracy (Recovery) 98.0% – 102.0%99.4% (at 100% level)
Precision (Repeatability) RSD < 2.0%0.4% (n=6)
LOD / LOQ S/N > 3 / > 100.05 µg/mL / 0.15 µg/mL

Visualizations

Diagram 1: Method Development Decision Logic

This logic tree explains the causality behind selecting Method B (Acidic/Core-Shell) over Method A.

MethodSelection Start Start: Method Development 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol CheckPKa Check pKa (~6.5 - 7.0) Start->CheckPKa Choice Select pH Strategy CheckPKa->Choice PathA Path A: Neutral pH (7.2) (Uncharged Species) Choice->PathA Traditional PathB Path B: Acidic pH (3.0) (Protonated Species) Choice->PathB Modern ResultA Risk: Silica Dissolution Risk: Buffer Precipitation Benefit: Good Retention PathA->ResultA ResultB Risk: Silanol Tailing Solution: Use Core-Shell/CSH Column Benefit: Speed & Shape PathB->ResultB Final Final Decision: Method B (Acidic + Core-Shell) ResultB->Final

Caption: Decision matrix for selecting pH and column technology based on the analyte's basicity (pKa).

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step workflow for validating the purity method.

ValidationWorkflow Step1 1. Specificity (Inject Impurity Mix) Step2 2. System Suitability (Check Tailing/Plates) Step1->Step2 Step3 3. Linearity (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Precision (Repeatability n=6) Step4->Step5 Step6 6. Robustness (Flow/Temp/pH +/-) Step5->Step6

Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4] (2023).[1][4][5]

  • Skoog, D. A., et al. Principles of Instrumental Analysis.[1] Cengage Learning.[1] (Discussion on HPLC Column Efficiency and Van Deemter Equation).

  • Phenomenex. Kinetex Core-Shell Technology User Guide.

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds.[1]

  • PubChem. Compound Summary: 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol.[1]

Sources

Structural Elucidation of Pyridine Pharmacophores: 1H & 13C NMR Guide for 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) and assignment strategies for substituted pyridine alcohols.[1]

Executive Summary

The molecule 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol represents a critical structural motif in medicinal chemistry, sharing the electron-rich pyridine core found in Proton Pump Inhibitors (PPIs) like Omeprazole and Rabeprazole.[1][2]

Accurate spectral assignment of this molecule is challenging due to:

  • Signal Overlap: The 3-methyl and 5-methyl groups often resonate at nearly identical frequencies.[1][2]

  • Solvent Effects: The terminal hydroxyl group and the basic pyridine nitrogen induce significant chemical shift variations depending on the solvent's hydrogen-bonding capacity.[1]

This guide compares two analytical workflows—Standard Rapid Screening (CDCl₃) versus Definitive Structural Characterization (DMSO-d₆) —to provide a robust protocol for identifying this pharmacophore.[1][2]

Structural Logic & Numbering

Before analyzing spectra, we must establish a consistent numbering system.[1] The steric crowding around the pyridine ring drives specific Nuclear Overhauser Effects (NOE) crucial for distinguishing the methyl groups.

Diagram 1: Chemical Structure & Numbering Scheme

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Ca α-CH2 C2->Ca C4 C4 C3->C4 Me3 Me (3) C3->Me3 C5 C5 C4->C5 OMe OMe (4) C4->OMe C6 C6 C5->C6 Me5 Me (5) C5->Me5 C6->N1 Cb β-CH2 Ca->Cb Cg γ-CH2 Cb->Cg OH OH Cg->OH

Caption: Numbering scheme for 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol.[1][2] Note the proximity of Me(3) to the α-CH2 of the propyl chain.[2]

Comparative Methodology: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic methyls.[1]

FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide)
Primary Use Case Routine purity checks; reaction monitoring.[1][2]Full structural elucidation; publication-quality data.
OH Signal Often invisible or broad singlet (concentration dependent).[1][2]Sharp triplet (couples with CH₂); diagnostic.
Methyl Resolution 3-Me and 5-Me often overlap.[1][2]Distinct singlets due to solvent anisotropy.[1]
Water Peak ~1.56 ppm (rarely interferes).[1][2]~3.33 ppm (can obscure aliphatic signals).[1][2]
Recommendation Use for quick QC.REQUIRED for full assignment.

Spectral Assignment Data (Reference Values)

The following data represents the consensus assignment for this structural class (2,3,4,5-substituted pyridines).

Table 1: 1H NMR Assignment (400 MHz)
PositionShift (δ ppm) CDCl₃Shift (δ ppm) DMSO-d₆MultiplicityIntegrationAssignment Logic
C6-H 8.15 8.05 Singlet (s)1HMost deshielded; para to alkyl chain.[1][2]
4-OMe 3.753.72Singlet (s)3HDistinctive sharp singlet.[1][2]
γ-CH₂ 3.653.45Triplet (t)2HDeshielded by Oxygen.[1][2]
α-CH₂ 2.902.75Triplet (t)2HDeshielded by Pyridine ring.[1][2]
3-Me 2.222.18Singlet (s)3HShielded by steric crowding (ortho to chain).[1][2]
5-Me 2.252.21Singlet (s)3HSlightly more deshielded than 3-Me.[1][2]
β-CH₂ 1.951.78Multiplet (m)2HTypical alkyl middle chain.[1][2]
-OH Broad/Invisible4.45Triplet (t)1HVisible only in DMSO; confirms alcohol.[1][2]
Table 2: 13C NMR Assignment (100 MHz)
CarbonShift (δ ppm)Type (DEPT-135)Mechanistic Insight
C4 ~164.0QuaternaryIpso to Oxygen (highly deshielded).[1][2]
C2 ~156.0QuaternaryOrtho to Nitrogen.[1]
C6 ~148.0CHOrtho to Nitrogen (protonated).[1][2]
C3/C5 ~124.0 / 126.0QuaternaryBeta to Nitrogen; substituted.[1]
OMe ~60.0CH₃Methoxy carbon.[1]
γ-CH₂ ~61.5CH₂ (Inverted)Alcohol carbon.[1][2]
α-CH₂ ~32.0CH₂ (Inverted)Benzylic-like position.[1][2]
β-CH₂ ~30.5CH₂ (Inverted)Central alkyl chain.[1][2]
Methyls ~11.0 / 13.0CH₃Ring methyls.[1]

Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, do not rely solely on 1D shifts. Use this workflow to confirm the position of the methyl groups (the most common error in pyridine chemistry).

Diagram 2: Assignment Logic Flow

Workflow Start Start: 1H NMR (DMSO-d6) Step1 Identify C6-H (Singlet ~8.1 ppm) Confirms 2,3,4,5-substitution Start->Step1 Step2 Identify OMe (~3.7 ppm) Key Anchor Point Step1->Step2 Step3 Run NOESY / ROESY Step2->Step3 Decision Check NOE Correlations Step3->Decision PathA NOE: C6-H <-> Me(5) Confirms 5-Methyl Decision->PathA PathB NOE: α-CH2 <-> Me(3) Confirms 3-Methyl Decision->PathB Final Structure Validated PathA->Final PathB->Final

Caption: Logic flow for distinguishing the 3-methyl and 5-methyl groups using NOE correlations.

Step-by-Step Protocol
  • Sample Preparation (DMSO-d₆ Method):

    • Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the NMR tube is free of acetone traces, which resonate near the methyl groups (2.09 ppm).[1]

  • Acquisition (1D 1H):

    • Set relaxation delay (d1) to >3 seconds to allow full relaxation of the isolated C6 proton.

    • Acquire 16-32 scans.[1][2]

  • Verification (NOE):

    • Perform a 1D-NOESY or 2D-NOESY.[1][2]

    • Irradiate the α-CH₂ signal (~2.75 ppm).[1][2]

    • Observation: You should see a strong enhancement of the 3-Methyl singlet (~2.18 ppm).[1][2] If you see enhancement of the C6-H, your assignment of the chain position is incorrect.

Expert Insights & Troubleshooting

The "Aggregation" Trap in CDCl₃

In non-polar solvents like CDCl₃, the pyridine nitrogen can hydrogen bond with the hydroxyl proton of another molecule, leading to concentration-dependent shifts.[1]

  • Symptom:[1][2] Broadening of the α-CH₂ and γ-CH₂ signals.[1][2]

  • Fix: Add 1 drop of D₂O to the CDCl₃ tube.[1] This exchanges the OH to OD, removing the coupling and sharpening the CH₂ triplets, confirming the alcohol moiety.[1]

Distinguishing from Isomers

The most common synthetic impurity is the isomer where the chain is at position 4 (if synthesized via nucleophilic substitution).[1]

  • Differentiation:

    • Target Molecule: C6-H is a Singlet .[1][2]

    • Isomer (Chain at C4): You would see two aromatic protons (C2-H and C6-H) as singlets or doublets depending on exact substitution.[1][2]

    • Target Molecule: 4-OMe is present.[1][2][3][4][5][6][7][8][9]

    • Isomer: If the chain replaced the OMe, the OMe signal (~3.7 ppm) would be missing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][10][11] (Standard text for general shift rules).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Used for verifying pyridine core shifts).[1][2] [2]

  • Reuben, J. (2006).[1] "Solvent effects on the 1H NMR chemical shifts of pyridines." Journal of the American Chemical Society.[1] (Foundational work on DMSO vs CDCl3 shifts in heterocycles).

  • PubChem. (2024).[1] Compound Summary for 4-Methoxy-3,5-dimethylpyridine derivatives. [2]

Sources

A Comparative Guide to the Bioactivity of Pyridine Propanol vs. Pyridine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, the pyridine ring stands as a "privileged scaffold."[1] This simple six-membered aromatic heterocycle, structurally akin to benzene with one nitrogen atom replacing a methine group, is a cornerstone in the design of therapeutic agents.[2] Its unique electronic properties, including basicity and polarity imparted by the nitrogen atom, make it a versatile building block.[2][3] The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a critical interaction for high-affinity binding to biological targets, which enhances the pharmacokinetic properties of drug candidates.[2] Consequently, pyridine and its derivatives are integral to a vast array of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihistaminic effects.[4][5][6][7]

This guide delves into a nuanced aspect of pyridine-based drug design: the impact of the alkyl alcohol linker length on bioactivity. Specifically, we will compare and contrast derivatives featuring a one-carbon methanol linker (-CH₂OH) with those bearing a three-carbon propanol linker (-C₃H₆OH). While seemingly a minor structural modification, this change in the linker that tethers the critical hydroxyl group to the pyridine core can profoundly influence a molecule's conformational flexibility, lipophilicity, and ultimately, its pharmacological profile. We will explore the structure-activity relationships (SAR) for each class, present available experimental data, and provide detailed protocols for evaluating their biological potential.

The Crucial Role of the Linker: A Tale of Flexibility and Lipophilicity

The linker region in a drug molecule is far from being a passive spacer. It dictates the spatial orientation of key functional groups, influencing how the molecule fits into its target's binding pocket. The transition from a methanol to a propanol linker introduces two additional carbon atoms, which has two primary consequences:

  • Increased Conformational Flexibility: The single C-C bond in the pyridine methanol linker offers limited rotation. In contrast, the three-carbon chain of a pyridine propanol derivative provides significantly more rotational freedom. This flexibility can be a double-edged sword: it may allow the molecule to adopt an optimal conformation to bind to a complex active site, but it can also lead to an "entropic penalty" if the molecule must be locked into a specific, rigid conformation to bind, potentially lowering affinity.

  • Modulated Lipophilicity: The addition of two methylene (-CH₂) groups increases the molecule's lipophilicity (fat-solubility). This property is crucial for pharmacokinetics, affecting absorption, distribution, metabolism, and excretion (ADME). Higher lipophilicity can improve a compound's ability to cross cell membranes but may also lead to lower aqueous solubility and increased metabolic breakdown.[8]

The following sections will explore how these fundamental differences manifest in the observed biological activities of these two distinct, yet related, classes of compounds.

G cluster_0 Pyridine Methanol Derivative cluster_1 Pyridine Propanol Derivative Py_M Pyridine Ring Linker_M -CH₂- Linker (1 Carbon) Py_M->Linker_M Rigid Connection OH_M Hydroxyl Group (-OH) Linker_M->OH_M Py_P Pyridine Ring Linker_P -CH₂CH₂CH₂- Linker (3 Carbons) Py_P->Linker_P Flexible Connection OH_P Hydroxyl Group (-OH) Linker_P->OH_P Title Structural Comparison: Linker Length and Flexibility

Caption: Structural differences between pyridine methanol and propanol derivatives.

Bioactivity Profile of Pyridine Methanol Derivatives: A Focus on Specific Receptor Antagonism

The relatively rigid structure of pyridine methanol derivatives makes them well-suited for targeting specific, well-defined binding pockets. This has been successfully exploited in the development of receptor antagonists.

Case Study 1: Histamine H1 Receptor Antagonists

The 4-Chlorophenyl-2-pyridinylmethanol scaffold is a classic example of a privileged structure in medicinal chemistry, forming the core of the antihistamine drug Carbinoxamine.[9] Structure-activity relationship (SAR) studies have shown that the pyridine ring, the para-substituted phenyl ring, and the chiral methanol linker are all critical for potent histamine H1 receptor antagonism.[9] The constrained nature of the methanol linker positions the two aryl groups in a precise orientation required for effective binding to the H1 receptor.

Case Study 2: Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

More recently, a detailed report described the development of potent and selective TRPV3 antagonists based on a pyridinyl methanol moiety.[10] TRPV3 is a channel implicated in pain sensation and skin disorders. Systematic optimization of a lead compound featuring the pyridinyl methanol core led to the identification of a selective antagonist with a favorable preclinical profile in models of neuropathic and central pain.[10] This success underscores how the defined stereochemistry and rigidity of the pyridine methanol scaffold can be leveraged to achieve high selectivity for a specific ion channel.

Bioactivity Profile of Pyridine Propanol Derivatives: An Area of Emerging Potential

In contrast to their methanol counterparts, direct and extensive biological activity data for simple pyridine propanol derivatives, such as 1-(Pyridin-2-yl)propane-1,3-diol, is less abundant in the public domain.[8] However, the unique physicochemical properties conferred by the longer, more flexible propanol linker suggest a distinct and promising therapeutic potential, particularly in areas where broader interactions or increased lipophilicity are advantageous.

Inferred Potential in Oncology

The antiproliferative activity of pyridine derivatives against various cancer cell lines is widely documented.[1][5][7][11] The efficacy of these compounds is often related to their ability to intercalate with DNA or inhibit key enzymes like kinases.[1] The increased flexibility and lipophilicity of a propanol linker could enhance these activities by:

  • Improved Membrane Permeability: Allowing for better penetration into cancer cells to reach intracellular targets.

  • Versatile Binding Modes: The flexible chain may allow the molecule to adapt to the active sites of various kinases, which are often implicated in cancer progression.

Inferred Potential as Antimicrobial Agents

Pyridine-containing compounds are well-known for their antimicrobial properties.[12][13][14] The mechanism often involves the disruption of microbial cell membranes.[8] The quaternization of the pyridine nitrogen leads to cationic pyridinium salts that can interact with negatively charged bacterial membranes. The increased lipophilicity of a propanol derivative could enhance its ability to insert into and destabilize these membranes, potentially leading to potent antimicrobial effects.[8][15]

Quantitative Data Summary

Direct comparative IC₅₀ data between structurally analogous pyridine methanol and propanol derivatives is scarce. However, we can summarize representative data for each class against different biological targets to illustrate their distinct activity profiles.

Compound Class Derivative Example Biological Target/Assay Activity (IC₅₀) Reference
Pyridine Methanol 4-Chlorophenyl-2-pyridinylmethanol (core of Carbinoxamine)Histamine H1 ReceptorPotent Antagonist (Qualitative)[9]
Pyridine Methanol Optimized Pyridinyl Methanol Derivative (74a)TRPV3 Channel0.02 µM (Antagonist Activity)[10]
Pyridine Derivative 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2- dihydropyridine-3-carbonitrile (Ii)HT-29 Colon Cancer Cell Growth3 µM[11]
Pyridine Derivative Pyridine-urea derivative (8e)MCF-7 Breast Cancer Cell Growth0.22 µM[16]
Pyridine Derivative Pyridine-urea derivative (8e)VEGFR-2 Kinase3.93 µM[16]

This table highlights the potent activities achieved with pyridine-based scaffolds. While direct propanol vs. methanol comparisons are not available, it showcases the target diversity and efficacy within the broader class, suggesting that modifying the linker is a key strategy for tuning activity towards different targets.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for key bioassays.

Protocol 1: In Vitro Histamine H1 Receptor Binding Assay

This assay is fundamental for identifying compounds that interact with the H1 receptor, a key target for pyridine methanol derivatives.

Objective: To determine the binding affinity of test compounds to the human histamine H1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a radiolabeled H1 antagonist ligand (e.g., [³H]mepyramine), and varying concentrations of the test compound (e.g., pyridine methanol derivative).

    • For non-specific binding control wells, add a high concentration of a known, non-labeled H1 antagonist.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation & Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

G cluster_workflow General Drug Discovery Workflow Synthesis 1. Synthesize Pyridine Methanol & Propanol Derivatives Screening 2. In Vitro Bioassay (e.g., Receptor Binding, Cell Viability) Synthesis->Screening Test Bioactivity Hit_ID 3. Identify 'Hit' Compounds Screening->Hit_ID Analyze Data Hit_ID->Synthesis Inactive SAR 4. Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Potent Hits Optimization 5. Lead Optimization (Modify structure to improve potency & properties) SAR->Optimization Guide Design Optimization->Screening Test New Derivatives Preclinical 6. Preclinical Development

Caption: A typical workflow for the discovery of bioactive pyridine derivatives.

Protocol 2: In Vitro Anticancer Cell Viability (MTT) Assay

This colorimetric assay is a standard method for screening the cytotoxic potential of compounds against cancer cell lines.

Objective: To measure the ability of test compounds to reduce the metabolic activity of cancer cells, an indicator of cell viability.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions (37°C, 5% CO₂).

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., pyridine propanol derivatives) in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds. Include vehicle-only controls and untreated controls.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The choice between a pyridine propanol and a pyridine methanol scaffold is a critical decision in drug design, driven by the specific therapeutic target and desired pharmacological profile.

  • Pyridine Methanol Derivatives , with their more rigid structure, have proven highly effective for developing potent and selective antagonists for well-defined targets like the H1 and TRPV3 receptors. Their success lies in the precise spatial arrangement of key interacting moieties.

  • Pyridine Propanol Derivatives represent a less explored but highly promising class of compounds. The inherent flexibility and increased lipophilicity conferred by the three-carbon linker may offer advantages in targeting more complex or dynamic protein surfaces, such as the ATP-binding pocket of kinases, or in enhancing membrane disruption for antimicrobial applications.

While direct comparative data remains limited, the fundamental principles of medicinal chemistry provide a strong rationale for the distinct bioactivities of these two classes. Future research should focus on the systematic synthesis and parallel screening of matched molecular pairs of pyridine methanol and propanol derivatives. This head-to-head comparison would provide invaluable, concrete data to validate the structure-activity relationships discussed in this guide and unlock the full therapeutic potential of these versatile pyridine scaffolds.

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